1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione
Description
1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione is an organic compound with the molecular formula C23H18O3 It is characterized by the presence of a phenyl group and a xanthenyl group attached to a butane-1,3-dione backbone
Properties
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione typically involves the condensation of 9H-xanthene-9-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe due to its xanthenyl group.
Industry: It may be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The phenyl and xanthenyl groups can engage in π-π interactions, hydrogen bonding, and van der Waals forces with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(2-Chloro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
- 2-(2-Fluoro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
- 1-(4-Fluorophenyl)-2-(9H-xanthen-9-yl)-1,3-butanedione
Comparison: 1-Phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and xanthenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Similar compounds with different substituents on the xanthenyl or phenyl rings may exhibit different reactivity and properties, highlighting the importance of the specific structure of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
